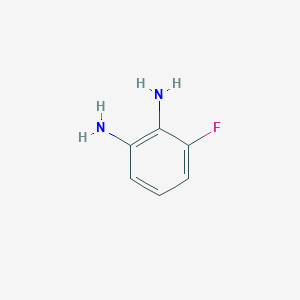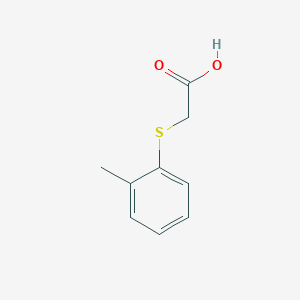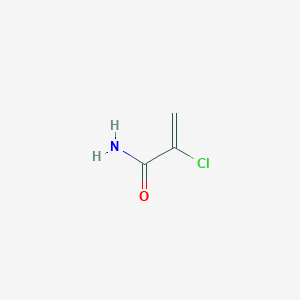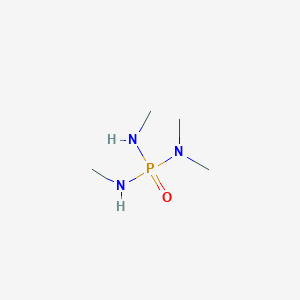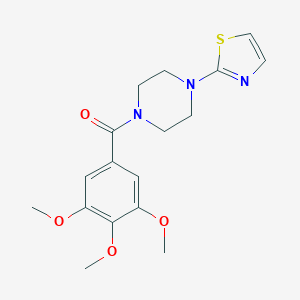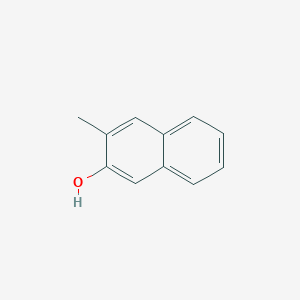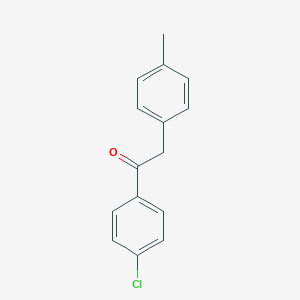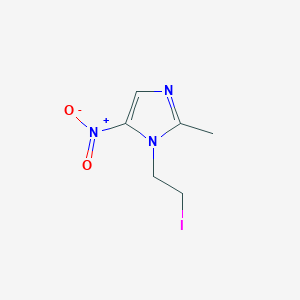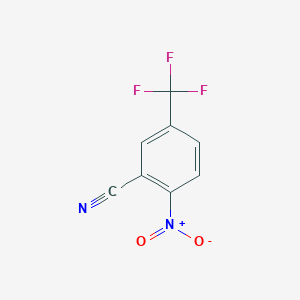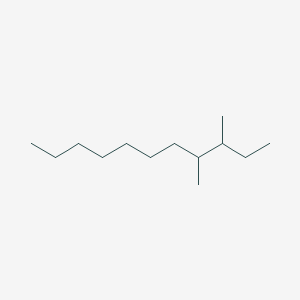
3,4-Dimethylundecane
Vue d'ensemble
Description
3,4-Dimethylundecane is a chemical compound with the molecular formula C13H28 . It has an average mass of 184.361 Da and a monoisotopic mass of 184.219101 Da .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylundecane consists of a chain of 13 carbon atoms with 28 hydrogen atoms attached . The IUPAC Standard InChIKey for 3,4-Dimethylundecane is UAMWGOKFGVUDRS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethylundecane include its molecular weight of 184.3614 and its molecular formula of C13H28 . Unfortunately, specific details such as boiling point, melting point, and density are not available from the sources retrieved.Applications De Recherche Scientifique
3,4-Dimethylpyrazole Phosphate (DMPP) as a Nitrification Inhibitor : This study discusses DMPP, a compound used in agriculture and horticulture to inhibit nitrification, which could potentially share some chemical properties with 3,4-Dimethylundecane. The research highlights DMPP's advantages over other nitrification inhibitors and its role in reducing nitrate leaching and possibly N2O emissions, without negatively impacting methane oxidation in soil (Zerulla et al., 2001).
Biodegradation of Phenolic Mixtures in a Sequencing Batch Reactor : This paper focuses on the biodegradation of substituted phenols, including 3,4-dimethylphenol (3,4DMP), which could offer insights into the biodegradation pathways and environmental impact of structurally related compounds like 3,4-Dimethylundecane (Tomei & Annesini, 2008).
Molecular Structure of 3,4-Dimethylenehexa-1,5-diene ([4]Dendralene) : This research paper provides information on the molecular structure of a specific organic compound that may share some characteristics with 3,4-Dimethylundecane. Understanding such structures can be crucial in deducing potential applications of similar compounds (Brain et al., 1997).
Biodistribution and Metabolic Profile of 3,4-Dimethylmethcathinone (3,4-DMMC) : Although this study is about a psychoactive substance, the investigation of its biodistribution and metabolic profile in biological systems might provide insights into how similar compounds, such as 3,4-Dimethylundecane, could behave in living organisms (Rouxinol et al., 2020).
Low Dose Dimethyl Sulfoxide (DMSO) and its Effects on Cells : This study explores the effects of DMSO, a solvent used in scientific research, on cellular processes. Given that DMSO and 3,4-Dimethylundecane are both organic compounds with potential applications in research, insights from this study could be indirectly relevant (Tunçer et al., 2018).
Adsorption of 3,4-Dimethylaniline : This study on the adsorption of 3,4-dimethylaniline using a biochar-titanium dioxide composite might offer insights into the interaction of similar compounds with adsorbents, which could be relevant for understanding the environmental fate or potential applications of 3,4-Dimethylundecane (Abodif et al., 2020).
Propriétés
IUPAC Name |
3,4-dimethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-11-13(4)12(3)6-2/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMWGOKFGVUDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334002 | |
| Record name | 3,4-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylundecane | |
CAS RN |
17312-78-6 | |
| Record name | 3,4-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



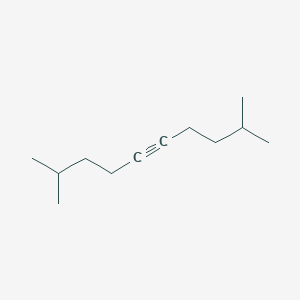
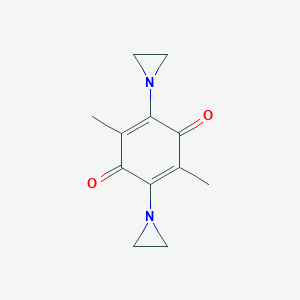

![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
